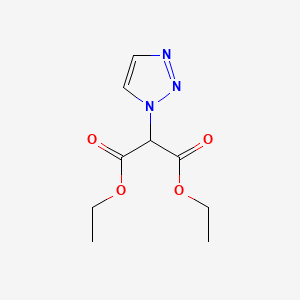
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a 1,2,3-triazole ring attached to a propanedioic acid moiety, which is esterified with two ethyl groups. The molecular formula of this compound is C9H12N3O4, and it has a molecular weight of approximately 227.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester typically involves the reaction of diethyl malonate with azides under copper-catalyzed conditions. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a base like sodium ascorbate, and the reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Diethyl propanediol derivatives.
Substitution: Substituted triazole esters.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and agrochemicals
Wirkmechanismus
The mechanism of action of propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, 2-propenyl-, diethyl ester: Similar structure but with a propenyl group instead of a triazole ring.
Diethyl 1,3-propanedioate: Lacks the triazole ring, making it less versatile in biological applications.
Uniqueness
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester is unique due to the presence of the 1,2,3-triazole ring, which imparts significant biological activity and chemical versatility. This makes it a valuable compound in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
817176-68-4 |
|---|---|
Molekularformel |
C9H13N3O4 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
diethyl 2-(triazol-1-yl)propanedioate |
InChI |
InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-5-10-11-12/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
VGCIEPOGVSEJPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)N1C=CN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


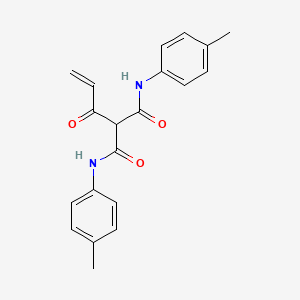
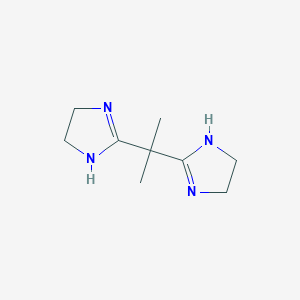
![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
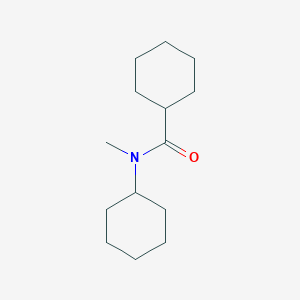
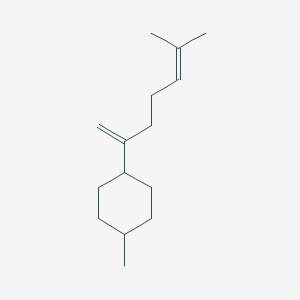
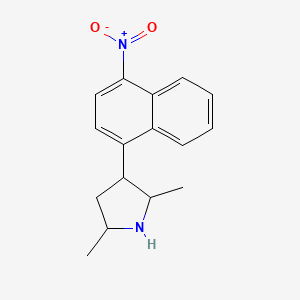
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
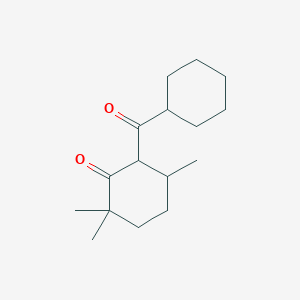
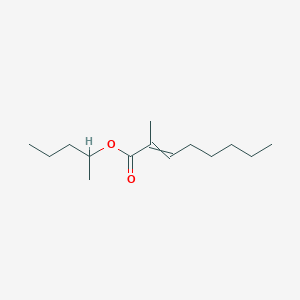

![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)
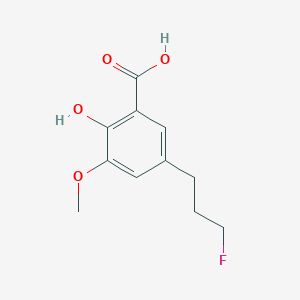
![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
